(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a dammarane triterpene compound isolated from the stem bark of Rhus javanica, a plant commonly found in Korea, Japan, and China . This compound, along with semialactone and fouquierone, was identified through advanced 2D-NMR techniques . This compound is known for its potential biological activities and is a subject of interest in various scientific research fields.
Preparation Methods
(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is typically isolated from natural sources such as the stem bark of Rhus javanica . The isolation process involves several steps:
Extraction: The stem bark is first subjected to solvent extraction using solvents like methanol or ethanol.
Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography.
Purification: Further purification is achieved through techniques like high-performance liquid chromatography (HPLC) to obtain pure isofouquierone.
Chemical Reactions Analysis
(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isofouquierone peroxide.
Substitution: This compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various oxidized and reduced derivatives of isofouquierone .
Scientific Research Applications
(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of isofouquierone involves its interaction with various molecular targets and pathways. (5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is believed to exert its effects through:
Immune Modulation: This compound may modulate the immune response by interacting with immune cells and signaling pathways.
Antiviral Activity: This compound has shown activity against certain viruses, potentially by inhibiting viral replication or entry into host cells.
Anticancer Effects: This compound may induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.
Comparison with Similar Compounds
(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is compared with other dammarane triterpenes such as semialactone and fouquierone . These compounds share similar structural features but differ in their functional groups and biological activities:
Properties
CAS No. |
100508-50-7 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.727 |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-25(2,32)15-9-16-30(8,33)21-12-18-28(6)20(21)10-11-23-27(5)17-14-24(31)26(3,4)22(27)13-19-29(23,28)7/h9,15,20-23,32-33H,10-14,16-19H2,1-8H3/b15-9+/t20-,21+,22+,23-,27+,28-,29-,30+/m1/s1 |
InChI Key |
RSNKEASCSNCXKI-FGDOMUFVSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(C)(CC=CC(C)(C)O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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